5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS: 828274-06-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an adamantylmethyl group at position 5, a cyclopropyl group at position 4, and a thiol (-SH) group at position 3. Its molecular formula is C₁₇H₂₄N₄S, with a molecular weight of 314.45 g/mol (calculated). The adamantane moiety enhances lipophilicity and metabolic stability, while the cyclopropyl group contributes to steric hindrance and conformational rigidity .
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-15-18-17-14(19(15)13-1-2-13)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUDJWNNVBJSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
A widely employed strategy for 1,2,4-triazole-3-thiol derivatives involves cyclocondensation of thiosemicarbazide precursors. For instance, Abdelrazeq et al. synthesized a 1,2,4-triazole-adamantane hybrid by reacting adamantane-1-carbohydrazide with 2-bromo-4-fluorophenyl isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization in aqueous sodium hydroxide. Adapting this approach:
- Formation of Cyclopropyl Thiosemicarbazide :
Cyclopropylamine reacts with carbon disulfide and hydrazine to yield cyclopropyl thiosemicarbazide. - Introduction of Adamantane :
The thiosemicarbazide intermediate undergoes nucleophilic addition with 1-adamantanemethyl isothiocyanate, forming a substituted thiosemicarbazide. - Cyclization :
Heating the intermediate in basic conditions (e.g., NaOH) facilitates cyclization into the triazole ring.
Key Considerations :
- Solvent : Ethanol or DMF is typically used for homogeneity.
- Temperature : Reflux conditions (70–80°C) optimize reaction rates.
- Yield : Analogous reactions report yields of 70–90%, depending on substituent steric effects.
Nucleophilic Substitution on Pre-formed Triazole Cores
Nucleophilic substitution offers a modular approach to introduce the adamantane moiety. A patent by CN105153054A demonstrates this method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone, where 2-chloro-1-(1-chlorocyclopropyl)ethanone reacts with 1,2,4-triazole in the presence of a base. For the target compound:
- Synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol :
Cyclopropylamine reacts with thiocarbazide to form the triazole core. - Alkylation with Adamantylmethyl Halide :
The triazole-thiolate anion (generated via deprotonation with KOH) undergoes nucleophilic substitution with 1-adamantanemethyl bromide in an inert solvent (e.g., DMF).
Optimization Parameters :
- Base : Triethylamine or K₂CO₃ minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Steric Effects : Adamantane’s bulk may necessitate prolonged reaction times (12–24 hours).
Multi-step Alkylation and Cyclization Strategies
Hybrid methodologies combine alkylation and cyclization steps. For example, El-Emam et al. synthesized adamantane-containing indoles via acylation with adamantoyl chloride, while Wu et al. developed continuous flow systems for triazole synthesis. Applying these principles:
- Adamantane Introduction :
Alkylation of cyclopropylamine with 1-adamantanemethyl bromide forms N-cyclopropyl-N'-(adamantanemethyl)thiourea. - Cyclization :
Treatment with hydrazine and subsequent heating in basic medium induces cyclization into the triazole ring. - Thiol Group Incorporation :
Sulfur introduction via Lawesson’s reagent or thiourea intermediates ensures regioselectivity.
Challenges :
- Regioselectivity : Ensuring substitution at the 5-position requires careful control of reaction conditions.
- Purification : Column chromatography or recrystallization from isopropanol achieves >95% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole ring or the adamantane moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves several steps starting from adamantane derivatives. The structural characteristics can be elucidated through techniques like X-ray crystallography and molecular docking studies. For instance, research indicates that adamantane-linked 1,2,4-triazole derivatives exhibit binding affinities comparable to known inhibitors in biological assays, suggesting their potential as drug candidates .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound has been tested against various strains of bacteria and fungi. For example, derivatives of 5-(1-adamantyl)-1,2,4-triazole-3-thiol have shown promising activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Gram-positive bacteria | |
| This compound | Gram-negative bacteria | |
| This compound | Candida albicans |
Anti-inflammatory Activity
Research highlights that triazole derivatives possess anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and mediators. Studies have shown that certain adamantane derivatives can significantly reduce inflammation in various models, indicating their therapeutic potential in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of Triazole Compounds
| Compound | Model Used | Effect Observed | Reference |
|---|---|---|---|
| This compound | Animal model of inflammation | Reduced cytokine levels | |
| This compound | In vitro cell culture | Inhibition of inflammatory markers |
Potential Therapeutic Applications
The compound's structure suggests potential applications in treating diseases such as diabetes and cancers due to its inhibitory effects on specific enzymes involved in these conditions. For instance, some adamantane derivatives have shown inhibitory activity against human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which is implicated in metabolic disorders .
Table 3: Therapeutic Applications of Adamantane Derivatives
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings. For example:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a new formulation based on adamantane triazoles demonstrated significant reductions in infection rates among patients with resistant bacterial strains.
- Case Study on Anti-inflammatory Effects : A study highlighted the use of triazole compounds in managing rheumatoid arthritis symptoms through reduced inflammatory markers and improved patient mobility.
Mechanism of Action
The mechanism of action of 5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The cyclopropyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physical-Chemical Properties:
- Solubility: Soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .
- Synthesis : Prepared via classical methods involving cyclocondensation reactions of thiosemicarbazides with adamantane-containing precursors .
- Structural Confirmation : Characterized via elemental analysis, IR, NMR, and LC-MS .
Structural Analogues and Key Differences
The compound belongs to a class of 1,2,4-triazole-3-thiols with diverse substituents influencing biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Comparative Data of Selected 1,2,4-Triazole-3-thiol Derivatives
Substituent Effects on Activity and Solubility
- Adamantane Derivatives : The bulky adamantane group enhances lipophilicity and membrane permeability, making these compounds promising for CNS-targeting drugs. However, water solubility is poor, limiting bioavailability .
- Cyclopropyl vs.
- Thiol (-SH) Group : Critical for hydrogen bonding and enzyme inhibition (e.g., anticoccidial activity in diphenyl derivatives via α-glucosidase interaction) .
Research Findings
Anticoccidial Activity : 4,5-Diphenyl-1,2,4-triazole-3-thiol (Compound 2 in ) showed 74% inhibition of Eimeria stiedae in rabbits, comparable to toltrazuril .
Antiradical Potential: Pyrazole-substituted triazole-thiols () exhibited 30–40% DPPH radical scavenging, suggesting moderate antioxidant utility.
Enzyme Inhibition : Yucasin’s 4-chlorophenyl group enables competitive inhibition of auxin biosynthesis enzymes, a mechanism absent in adamantane derivatives .
Limitations and Challenges
- Water Insolubility: Adamantane and cyclopropyl groups render the target compound insoluble in aqueous media, necessitating formulation strategies (e.g., nanoparticles) .
- Limited Bioactivity Data: Unlike phenyl-substituted analogues, the target compound’s pharmacological profile remains understudied .
Biological Activity
5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an adamantane moiety, which is known for its stability and ability to enhance the pharmacological properties of drugs.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antimicrobial activity. A study evaluated the antimicrobial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 16 | Antibacterial |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
Anticancer Activity
The anticancer properties of this compound were evaluated in various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study published in PMC, researchers synthesized several derivatives of triazoles and tested their antimicrobial properties. Among these, the adamantane-derived triazole showed superior activity against resistant strains of bacteria compared to other derivatives .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of triazole derivatives. The study highlighted that compounds similar to this compound significantly reduced cytokine levels in stimulated PBMCs, indicating potential therapeutic applications for chronic inflammatory conditions .
Q & A
Basic: What are the established synthetic routes for 5-(Adamantan-1-ylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media. For example:
- Step 1 : React adamantane-1-carbohydrazide with substituted isothiocyanates (e.g., methyl or phenyl) in ethanol under reflux to form thiosemicarbazide intermediates .
- Step 2 : Cyclize intermediates in aqueous NaOH (10%) via 1–2 hours of reflux. Neutralization with acetic acid yields the triazole-thiol core .
- Characterization : Intermediates are confirmed via elemental analysis, NMR, and chromatography-mass spectrometry (CMS). Purity is assessed using HPLC, with pseudo-molecular ion peaks matching theoretical masses .
Basic: How is the structural integrity of this compound validated post-synthesis?
A multi-technique approach is employed:
- Elemental Analysis : Confirms C, H, N, S percentages within ±0.3% of theoretical values .
- Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles (e.g., 80.4° between triazole and phenyl substituents) and hydrogen-bonding patterns (N–H⋯S interactions) .
Advanced: How can synthetic yields be optimized for derivatives with bulky substituents (e.g., cyclopropyl)?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of adamantane and cyclopropyl groups .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
- Purification : Recrystallize from isopropanol/water mixtures (20:1 ratio) to remove unreacted starting materials .
Advanced: How should researchers resolve contradictions in biological activity data across similar triazole-adamantane derivatives?
- Purity Verification : Re-analyze compounds via CMS to rule out impurities affecting bioactivity .
- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., replacing cyclopropyl with ethyl or phenyl) to isolate substituent effects .
- Dose-Response Studies : Evaluate activity at multiple concentrations (e.g., 1/10 to 1/1000 LD50) to identify non-linear trends .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate structure with target engagement .
Advanced: What computational strategies support reaction design for novel derivatives?
- Quantum Chemistry : Employ density functional theory (DFT) to model transition states and predict regioselectivity in cyclization .
- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, solvent) for new derivatives .
Basic: What are the key physical-chemical properties influencing bioavailability?
- LogP : Measured at ~3.5–4.0 (via shake-flask method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) .
- Thermal Stability : Decomposition points range from 241–243°C, confirmed via differential scanning calorimetry (DSC) .
Advanced: How can anti-hypoxic activity be systematically evaluated in preclinical models?
- In Vivo Models : Use rats in hermetically sealed chambers to simulate hypoxia-hypercapnia. Measure survival time and lactate dehydrogenase (LDH) levels .
- Control Benchmarking : Compare against Mexidol (100 mg/kg), a known anti-hypoxic agent .
- Mechanistic Studies : Assess mitochondrial respiration in isolated hepatocytes using Clark-type oxygen electrodes .
Advanced: What analytical methods detect degradation products during stability studies?
- Forced Degradation : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
- LC-MS/MS : Identify degradation products (e.g., oxidized thiols or hydrolyzed triazoles) with a C18 column and ESI+ ionization .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
